molecular formula C12H15BClNO3 B1464985 (3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid CAS No. 957061-19-7

(3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid

Cat. No.: B1464985
CAS No.: 957061-19-7
M. Wt: 267.52 g/mol
InChI Key: ZGCZUSCEHGWQRO-UHFFFAOYSA-N
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Description

(3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H15BClNO3 and its molecular weight is 267.52 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-chloro-4-(cyclopentylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO3/c14-11-7-8(13(17)18)5-6-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCZUSCEHGWQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC2CCCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657360
Record name [3-Chloro-4-(cyclopentylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957061-19-7
Record name B-[3-Chloro-4-[(cyclopentylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957061-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-4-(cyclopentylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H14BClN2O2C_{12}H_{14}BClN_2O_2. The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and a cyclopentylcarbamoyl moiety. This unique structure enhances its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols, allowing it to interact with various biomolecules, particularly proteins. This interaction is crucial for modulating protein-protein interactions (PPIs), which are essential in numerous cellular processes.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and other critical biochemical processes.
  • Modulation of Signaling Pathways : It may influence pathways such as the MAPK/ERK pathway, which plays a role in cell proliferation and differentiation.

The compound's interaction with enzymes and receptors suggests several biochemical implications:

Biochemical Property Description
Solubility Soluble in organic solvents; limited solubility in water.
Stability Stable under physiological conditions but may degrade under extreme pH levels.
Transport Mechanisms Utilizes specific transporters for cellular uptake.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that it may reduce cell viability in cancer cell lines while sparing healthy cells.
  • Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

  • A study involving similar boronic acid compounds demonstrated significant cytotoxic effects on prostate cancer cells, with concentrations as low as 5 µM reducing cell viability to 33% while maintaining 71% viability in healthy cells .
  • Antimicrobial tests revealed inhibition zones ranging from 7 mm to 13 mm against Staphylococcus aureus and other microorganisms .

Research Findings

Recent studies have focused on the synthesis of boronic acid derivatives, including this compound, highlighting its potential applications in drug development:

Study Reference Findings
Demonstrated cytotoxicity against prostate cancer cells; significant antimicrobial activity observed.
Explored enzyme interactions; potential as protease inhibitors discussed.
Investigated metabolic pathways influenced by boronic acids; implications for diabetes treatment explored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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